molecular formula C20H23N5O2S B2537669 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide CAS No. 1798486-77-7

2-(3,5-dimethylisoxazol-4-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide

Cat. No. B2537669
CAS RN: 1798486-77-7
M. Wt: 397.5
InChI Key: AYFCEIWWNSKNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylisoxazol-4-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethylisoxazol-4-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis Applications

The synthesis of novel heterocyclic compounds, incorporating thiadiazole, pyrazole, thiazole, and other nitrogen-containing rings, demonstrates the compound's utility in creating diverse molecular architectures. These compounds are often evaluated for their potential as biologically active molecules, including insecticidal, antimicrobial, and antitumor agents. For example, the synthesis of various heterocycles, such as pyrrole, pyridine, and coumarin derivatives, from precursors similar to the compound of interest, highlights the versatility of such molecules in generating new chemical entities with potential biological activities (Fadda et al., 2017).

Antimicrobial and Antitumor Evaluation

The evaluation of synthesized heterocyclic compounds for antimicrobial and antitumor activities is a significant application area. Compounds derived from or related to the target molecule have been tested against various bacterial and fungal strains, showing promising results in some cases. For instance, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were screened for antimicrobial activities, revealing effectiveness against pathogenic bacteria and fungi (Mokhtari & Pourabdollah, 2013). Similarly, the synthesis of thiophene, pyrimidine, and coumarin derivatives from related precursors has shown antitumor activity, highlighting the potential of these molecules in developing new therapeutic agents (Albratty et al., 2017).

Molecular Design and Drug Discovery

The design and synthesis of molecules with selective inhibitory activities, such as acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) inhibitors, illustrate the application of the compound's structural motif in drug discovery. The development of aqueous-soluble potent inhibitors based on modifications of the head (pyridylacetamide) and tail (benzimidazole) moieties of related compounds underlines the strategic approach to enhancing drug properties, including solubility and oral absorption (Shibuya et al., 2018).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13-17(14(2)27-24-13)10-19(26)22-16-5-8-25(9-6-16)20-23-18(12-28-20)15-4-3-7-21-11-15/h3-4,7,11-12,16H,5-6,8-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFCEIWWNSKNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCN(CC2)C3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylisoxazol-4-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.